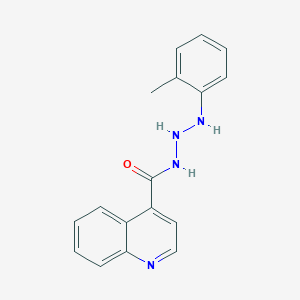![molecular formula C14H15N5O2 B12899771 Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate CAS No. 20781-07-1](/img/structure/B12899771.png)
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring.
Vorbereitungsmethoden
The synthesis of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate typically involves the condensation of β-dicarbonyl and amine compounds. One common method is the reaction of ethyl 4-aminobenzoate with 2,4-diaminopyrimidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods may involve the use of microwave irradiation to enhance the reaction rate and yield. For instance, the synthesis of similar pyrimidine derivatives has been achieved using microwave irradiation, resulting in moderate to high yields .
Analyse Chemischer Reaktionen
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate can be compared with other pyrimidine derivatives, such as:
2,4-Diaminopyrimidine: A core structure in many bioactive molecules, including antifolate drugs like trimethoprim.
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: Another pyrimidine derivative with similar structural features but different biological activities.
Eigenschaften
CAS-Nummer |
20781-07-1 |
|---|---|
Molekularformel |
C14H15N5O2 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C14H15N5O2/c1-2-21-13(20)9-3-5-11(6-4-9)17-7-10-8-18-14(16)19-12(10)15/h3-8H,2H2,1H3,(H4,15,16,18,19) |
InChI-Schlüssel |
LPRPVWGPCMQLIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CN=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


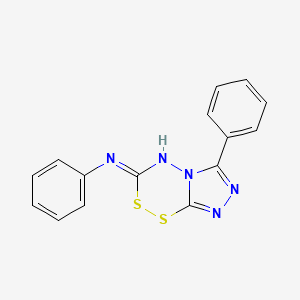
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
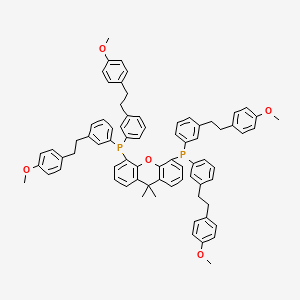
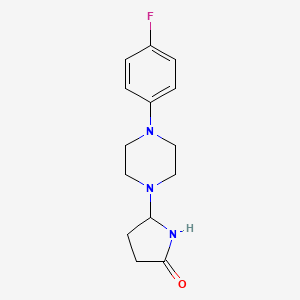
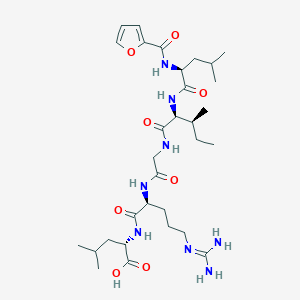
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
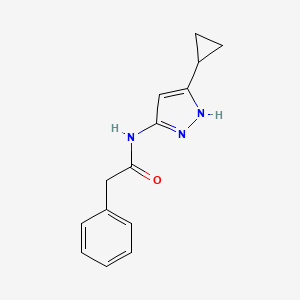
![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
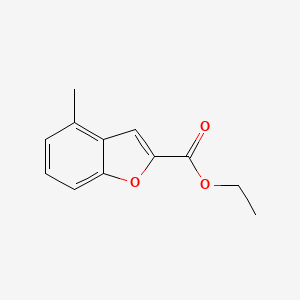
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
